molecular formula C5H10N2O B1592275 4-Aminopiperidin-2-one CAS No. 5513-66-6

4-Aminopiperidin-2-one

Cat. No. B1592275
CAS RN: 5513-66-6
M. Wt: 114.15 g/mol
InChI Key: SLZBOFGNZPNOOK-UHFFFAOYSA-N
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Description

4-Aminopiperidin-2-one is a chemical compound with the molecular formula C5H10N2O . It is also known as this compound 2,2,2-trifluoroacetate . It is used in various scientific and industrial research .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved starting from aspartic acid. The process involves the regioselective functionalization of the 1,4-bis-electrophile and a diastereoselective introduction of various side chain equivalents into the lactam alpha-position .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

Piperidines, including this compound, are important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 114.146 Da and 150.607 Da for its hydrochloride form .

Scientific Research Applications

Metabolism and Drug Design

4-Aminopiperidines, including 4-Aminopiperidin-2-one derivatives, are subject to extensive metabolism by cytochrome P450s, with CYP3A4 playing a significant role in their N-dealkylation. Research by Hao Sun and D. Scott (2011) provides molecular and quantum mechanical insights into the drug design process, emphasizing the importance of molecular interactions between substrates and CYP3A4 active site residues. This understanding guides structure-based drug design to optimize drug metabolism (Sun & Scott, 2011).

Material Science and Biochemistry

In material science and biochemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of this compound, is highlighted for its applications. It acts as an effective β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, as explored by C. Toniolo, M. Crisma, and F. Formaggio (1998) (Toniolo et al., 1998).

Synthesis Methodologies

The diastereoselective synthesis of 4-hydroxypiperidin-2-ones, closely related to this compound, demonstrates advancements in synthetic organic chemistry. The use of Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, as detailed by Hon Wai Lam, Gordon J Murray, and James D Firth (2005), allows for the enantioselective synthesis of functionally rich piperidin-2-ones (Lam et al., 2005).

Neurophysiology

In neurophysiology, the effects of low concentrations of 4-aminopyridine on CA1 pyramidal cells of the hippocampus have been studied, showing its potential to modulate neuronal activity and synaptic transmission (Perreault & Avoli, 1989).

Pharmaceutical Research

4-Aminopiperidines have found significant interest in pharmaceutical research for their potential as analgesics, neuroleptics, and antihistamines. For instance, S. Senguttuvan, M. Murugavelu, and S. Nagarajan (2013) demonstrated the high yield reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, highlighting the synthetic versatility and pharmaceutical relevance of these compounds (Senguttuvan et al., 2013).

Safety and Hazards

The safety data sheet for 4-Aminopiperidin-2-one hydrochloride suggests that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage .

Future Directions

Piperidine derivatives, including 4-Aminopiperidin-2-one, continue to be of interest in the field of medicinal chemistry due to their significant role in drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZBOFGNZPNOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601638
Record name 4-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5513-66-6
Record name 4-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Aminopiperidin-2-one synthesized?

A1: Several synthetic routes have been explored, with a prominent one utilizing enantiopure 4-formylazetidin-2-ones as starting materials [, ]. This approach involves ring expansion of the azetidinone via methanolysis, followed by reductive cyclization of a C-4 nitroethyl side chain bearing an ester group. This method has been reported to yield 4-Aminopiperidin-2-ones in overall yields ranging from 28-39% []. Alternative methods utilize aspartic acid as a starting material to access these valuable compounds [].

Q2: Why is this compound considered important in peptidomimetic design?

A2: this compound acts as a "Homo-Freidinger lactam," particularly of type II []. This means it can mimic the structural features of β-turns found in peptides. The lactam ring's rigidity helps constrain the molecule's conformation, potentially enhancing binding affinity and selectivity for biological targets.

Q3: Is there evidence of this compound actually adopting specific conformations?

A3: Yes, studies employing IR and NMR spectroscopy have demonstrated that a model peptidomimetic incorporating this compound predominantly adopts a reverse-turn structure in solution []. This conformation is stabilized by intramolecular hydrogen bonding within an 11-membered ring formed by the lactam carbonyl and an amide proton.

Q4: Has this compound been incorporated into bioactive molecules?

A4: Absolutely. Researchers have synthesized analogs of the dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG) using this compound as a scaffold []. Notably, some of these analogs exhibited enhanced agonist binding to dopamine D2 receptors compared to PLG itself, highlighting the potential of this scaffold in medicinal chemistry [].

Q5: Are there other heterocyclic systems related to this compound used in peptidomimetics?

A5: Yes, 6-amino-1,3-oxazepin-4-one, a seven-membered ring analog, has been synthesized from asparagine as a conformationally restricted β-amino acid analog []. This structure represents an exciting avenue for developing novel peptidomimetics with potentially improved pharmacological properties.

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